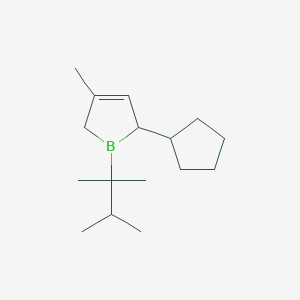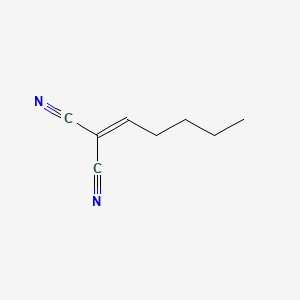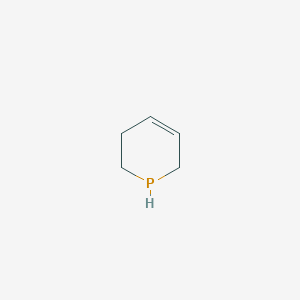![molecular formula C9H15N3 B14316596 N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine CAS No. 105954-40-3](/img/structure/B14316596.png)
N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine is an organic compound that features a pyridine ring attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of N-methyl ethane-1,2-diamine with a pyridine derivative. One common method involves the use of a nucleophilic substitution reaction where the pyridine derivative is activated, often using a halogen, and then reacted with N-methyl ethane-1,2-diamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives with various functional groups attached.
Aplicaciones Científicas De Investigación
N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites on proteins, potentially inhibiting their function .
Comparación Con Compuestos Similares
N,N′-Bis(2-pyridinylmethyl)ethane-1,2-diamine: Similar structure but with two pyridine rings.
N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a pyridine ring.
N-Methyl-1,2-ethanediamine: Lacks the pyridine ring, making it less versatile in coordination chemistry
Uniqueness: N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine is unique due to its combination of a pyridine ring with an ethane-1,2-diamine backbone, providing both nucleophilic and electrophilic sites for diverse chemical reactions and interactions.
Propiedades
Número CAS |
105954-40-3 |
|---|---|
Fórmula molecular |
C9H15N3 |
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
N-methyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H15N3/c1-10-5-6-12-8-9-3-2-4-11-7-9/h2-4,7,10,12H,5-6,8H2,1H3 |
Clave InChI |
LNIWWJBOJUSIAA-UHFFFAOYSA-N |
SMILES canónico |
CNCCNCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
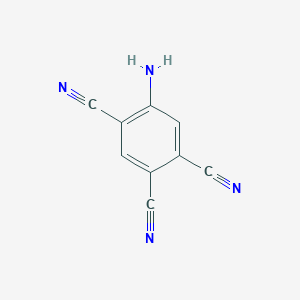
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)


![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)

![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
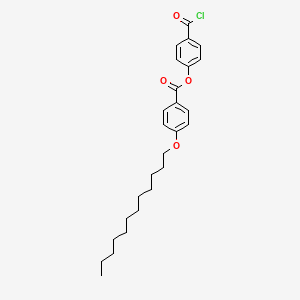
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
